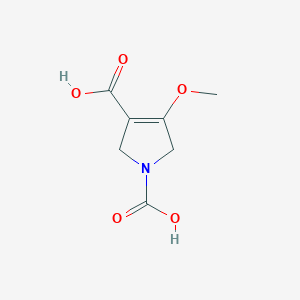
4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with a methoxy group and two carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method might include the reaction of a methoxy-substituted amine with a dicarboxylic acid derivative under acidic or basic conditions to form the pyrrole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions might reduce the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
科学的研究の応用
Chemistry
In chemistry, 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid can be used as a building block for more complex molecules. Its derivatives might be used in the synthesis of polymers or as intermediates in organic synthesis.
Biology
Biologically, compounds with pyrrole rings are often investigated for their potential as pharmaceuticals. They might exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for drug development, particularly for targeting specific enzymes or receptors.
Industry
Industrially, such compounds might be used in the production of dyes, pigments, or as additives in materials to enhance their properties.
作用機序
The mechanism of action for compounds like 4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid depends on their specific biological targets. They might interact with enzymes, receptors, or other proteins, altering their function. The methoxy and carboxylic acid groups can play crucial roles in binding to these targets.
類似化合物との比較
Similar Compounds
Pyrrole-2-carboxylic acid: Lacks the methoxy group and has different reactivity.
3,4-Dimethoxypyrrole-2,5-dicarboxylic acid: Has additional methoxy groups, which can alter its chemical properties.
Uniqueness
4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both methoxy and carboxylic acid groups provides a versatile platform for further chemical modifications.
生物活性
4-Methoxy-1H-pyrrole-1,3(2H,5H)-dicarboxylic acid (CAS No. 857207-62-6) is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and two carboxylic acid functionalities. The exploration of its biological activity encompasses various aspects, including antimicrobial properties, effects on quorum sensing, and potential therapeutic applications.
- Molecular Formula: C₇H₉N₁O₅
- Molecular Weight: 187.15 g/mol
- CAS Number: 857207-62-6
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, which is notorious for its antibiotic resistance. In one notable study, the compound was found to significantly reduce the production of virulence factors associated with quorum sensing in P. aeruginosa at concentrations of 0.50 mg/mL to 1.00 mg/mL. This reduction was confirmed through scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM), which illustrated a disruption in biofilm architecture .
Quorum Sensing Inhibition
Quorum sensing (QS) is a critical process in bacterial communication that regulates virulence factor production and biofilm formation. The compound PT22, which is related to this compound, has been identified as a potent QS inhibitor. It significantly attenuated the expression of QS-related genes and enhanced the susceptibility of Pseudomonas aeruginosa to conventional antibiotics like gentamicin and piperacillin. This suggests that the compound could serve as an antibiotic accelerant against resistant strains by disrupting QS mechanisms .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli.
- Methodology : Minimum inhibitory concentration (MIC) tests were conducted.
- Findings : The compound demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against S. aureus, indicating strong antibacterial properties compared to controls like ciprofloxacin .
- Quorum Sensing Study :
Summary of Findings
特性
CAS番号 |
857207-62-6 |
|---|---|
分子式 |
C7H9NO5 |
分子量 |
187.15 g/mol |
IUPAC名 |
4-methoxy-2,5-dihydropyrrole-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO5/c1-13-5-3-8(7(11)12)2-4(5)6(9)10/h2-3H2,1H3,(H,9,10)(H,11,12) |
InChIキー |
QSMOEOBDNHJNTD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(CN(C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















